

Introduction: The Strategic Value of a Privileged Scaffold

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Compound of Interest

Compound Name: *3-Chloro-6,7-dimethoxyisoquinoline*

Cat. No.: *B1357105*

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In the landscape of medicinal chemistry and synthetic organic chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a wide array of biological targets. The isoquinoline core is a quintessential example of such a scaffold, present in numerous natural products and synthetic pharmaceuticals. **3-Chloro-6,7-dimethoxyisoquinoline** (CAS: 58163-20-5) represents a highly valuable, functionalized version of this core.^[1] Its strategic importance lies in the convergence of two key features: the 6,7-dimethoxy substitution pattern, which is common in biologically active alkaloids and influences molecular recognition and metabolic stability, and the C-3 chloro substituent, which serves as a versatile reactive handle for introducing molecular diversity.

This technical guide provides an in-depth exploration of **3-Chloro-6,7-dimethoxyisoquinoline**, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, propose a robust synthetic pathway, detail its key chemical transformations with mechanistic insight, and discuss its applications as a pivotal building block in the synthesis of complex, high-value molecules.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis. While some experimental physical data for **3-Chloro-6,7-**

dimethoxyisoquinoline is not widely reported in public databases, its core characteristics can be summarized based on available information and computational properties.[1]

Table 1: Physicochemical Properties of **3-Chloro-6,7-dimethoxyisoquinoline**

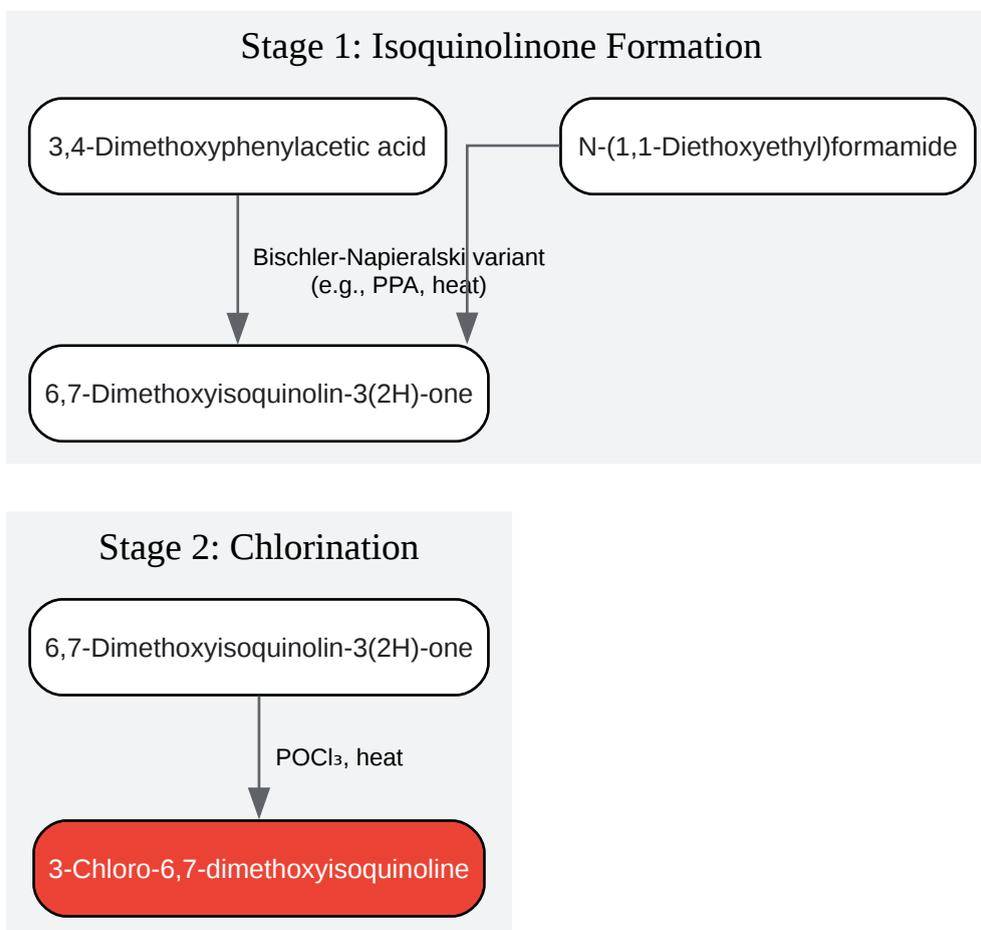
Property	Value	Source
CAS Number	58163-20-5	LookChem[1]
Molecular Formula	C ₁₁ H ₁₀ ClNO ₂	LookChem[1]
Molecular Weight	223.66 g/mol	LookChem[1]
Appearance	Solid (predicted)	Inferred
Melting Point	Not Available	LookChem[1]
Boiling Point	Not Available	LookChem[1]
Solubility	Not Available	LookChem[1]

The lack of readily available data for properties like melting point and solubility underscores its primary role as a synthetic intermediate rather than an end-product. Researchers should anticipate that it will behave as a typical chlorinated heterocyclic compound, likely exhibiting good solubility in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., THF, dioxane).

Proposed Synthesis Pathway

Direct, published synthesis protocols for **3-Chloro-6,7-dimethoxyisoquinoline** are scarce. However, a logical and robust pathway can be designed based on well-established transformations of related isoquinoline systems. The most field-proven approach involves the chlorination of a corresponding isoquinolinone precursor using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This method is a standard in heterocyclic chemistry for converting keto or hydroxyl functionalities into chlorides.[2][3][4]

The proposed synthesis is a two-stage process, beginning with the construction of the 6,7-dimethoxyisoquinolin-3(2H)-one core, followed by its subsequent chlorination.



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Caption: Proposed two-stage synthesis of **3-Chloro-6,7-dimethoxyisoquinoline**.

Experimental Protocol: Synthesis of 3-Chloro-6,7-dimethoxyisoquinoline

Disclaimer: This protocol is a proposed method based on established chemical principles. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Stage 1: Synthesis of 6,7-Dimethoxyisoquinolin-3(2H)-one (Intermediate)

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-dimethoxyphenylacetic acid (1.0 eq) and

polyphosphoric acid (PPA) (10-20x weight of the acid).

- **Reagent Addition:** Heat the mixture to 60-70 °C to allow for efficient stirring. Add N-(1,1-diethoxyethyl)formamide (1.1 eq) dropwise over 30 minutes. The choice of this reagent is to form the necessary amido-acetal intermediate in situ for cyclization.
- **Cyclization:** After the addition is complete, increase the temperature to 90-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture into a beaker of ice water with vigorous stirring. The isoquinolinone product will precipitate.
- **Isolation:** Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, dilute sodium bicarbonate solution to neutralize any residual acid, and finally with water again.
- **Purification:** Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Stage 2: Chlorination to **3-Chloro-6,7-dimethoxyisoquinoline** (Final Product)

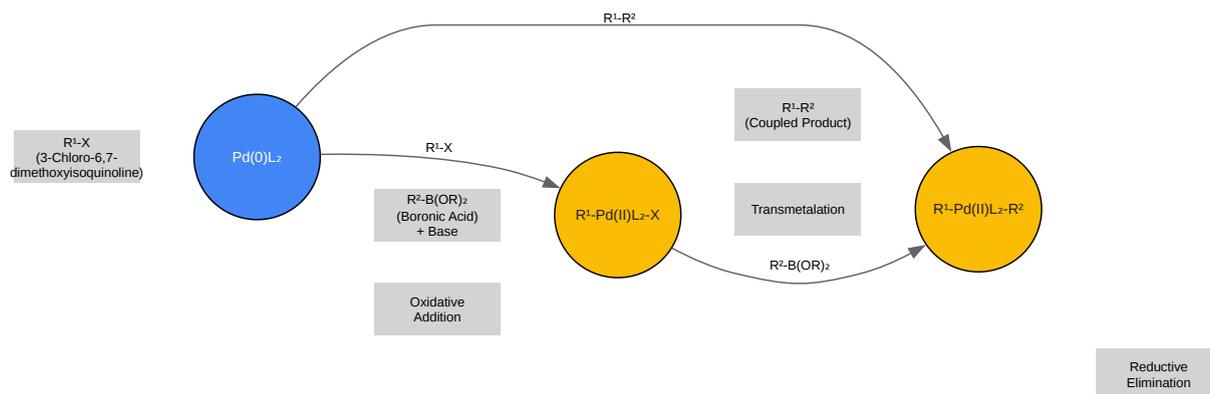
- **Reaction Setup:** In a fume hood, charge a round-bottom flask with the dried 6,7-dimethoxyisoquinolin-3(2H)-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 eq). The use of excess POCl₃ ensures it acts as both the reagent and the solvent.
- **Chlorination:** Attach a reflux condenser and heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The reaction must be performed under anhydrous conditions, as water will quench the POCl₃.
- **Monitoring:** Track the conversion of the starting material to the product by TLC (a more nonpolar spot is expected for the chlorinated product).
- **Work-up:** After cooling to room temperature, carefully and slowly pour the reaction mixture into a flask containing crushed ice. This step must be done with extreme caution in a fume hood, as the quenching of POCl₃ is highly exothermic and releases HCl gas.

- **Neutralization & Extraction:** Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate or potassium carbonate solution until the pH is ~8-9. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- **Isolation and Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **3-Chloro-6,7-dimethoxyisoquinoline**.

Key Reactions & Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling

The true synthetic power of **3-Chloro-6,7-dimethoxyisoquinoline** is realized through its participation in transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the C-3 position, an electron-deficient site, makes it an excellent substrate for reactions like the Suzuki-Miyaura coupling.^[5] This reaction forges a new carbon-carbon bond, allowing for the introduction of a vast array of aryl or heteroaryl substituents, which is a cornerstone of modern drug discovery.^[5]

The choice of a palladium catalyst, a phosphine ligand, and a base is critical for a successful transformation. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required to activate the boronic acid component.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

- **Reaction Setup:** To a Schlenk flask or microwave vial, add **3-Chloro-6,7-dimethoxyisoquinoline** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Using degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
- **Reaction:** Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction can often be accelerated using microwave irradiation.
- **Monitoring:** Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

- Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired 3-aryl-6,7-dimethoxyisoquinoline product.

Applications in Medicinal Chemistry and Drug Development

The 6,7-dimethoxy substituted quinoline and isoquinoline cores are central to many modern therapeutic agents. The ability to easily diversify the 3-position of the isoquinoline ring makes **3-Chloro-6,7-dimethoxyisoquinoline** a powerful intermediate for building libraries of potential drug candidates.

- Oncology: The structurally related 4-anilinoquinoline scaffold is a well-known kinase inhibitor framework. For instance, derivatives of 6,7-dimethoxy-4-anilinoquinoline have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, a key target in cancer therapy.[6] Using **3-Chloro-6,7-dimethoxyisoquinoline** allows for the synthesis of analogous 3-anilinoisoquinolines, which could exhibit novel kinase inhibitory profiles.
- Neuroscience: Isoquinoline alkaloids and their synthetic derivatives have a long history of use in treating neurological and psychiatric disorders.[7] The 1,2,3,4-tetrahydroisoquinoline (THIQ) core, which can be derived from isoquinolines, is a privileged scaffold for targeting the central nervous system.[8] For example, certain THIQ derivatives are being explored as inhibitors of catechol-O-methyltransferase (COMT) for the treatment of Parkinson's disease. [8] **3-Chloro-6,7-dimethoxyisoquinoline** provides a starting point for novel THIQs with unique substitution patterns.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for **3-Chloro-6,7-dimethoxyisoquinoline** is not widely available, prudent laboratory practice dictates handling it with the care afforded to other chlorinated heterocyclic compounds.[1] Inferred safety information from structurally similar molecules like 4-Chloro-6,7-dimethoxyquinazoline and 1,3-Dichloro-6,7-dimethoxyisoquinoline suggests the following precautions.[9][10]

- Handling: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[9] Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes, as it may cause irritation.[10][11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and moisture.
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[9]
 - Inhalation: Move the person to fresh air.[9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[11]

Conclusion

3-Chloro-6,7-dimethoxyisoquinoline is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and organic synthesis. Its value is derived from the combination of a biologically relevant dimethoxy-isoquinoline core and a synthetically versatile chloro-handle. By understanding its properties, mastering its synthesis, and leveraging its reactivity in key transformations like the Suzuki-Miyaura coupling, researchers can rapidly generate novel molecular architectures. This capability accelerates the discovery of new therapeutic agents targeting a range of diseases, from cancer to neurological disorders, cementing the role of this building block as a critical component in the modern chemist's toolbox.

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